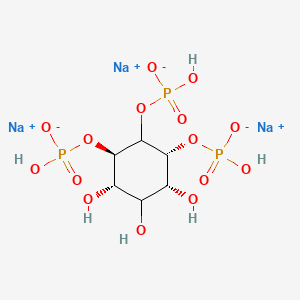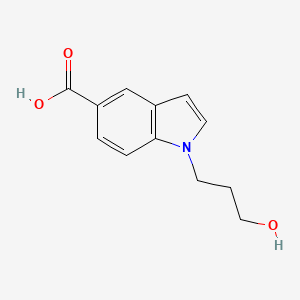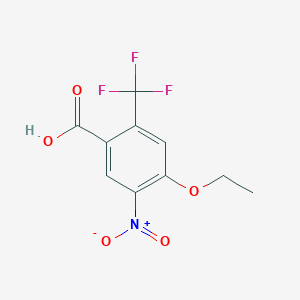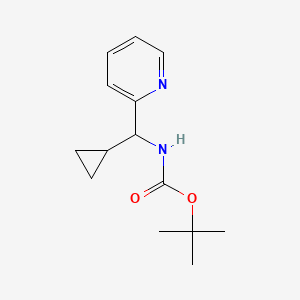
D-myo-Inositol-1,2,6-triphosphate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Inositol trisphosphate is a chemical compound that belongs to the family of inositol phosphates. It is composed of an inositol ring with three phosphate groups attached at the 1, 2, and 6 carbon positions. This compound plays a significant role in various cellular processes, particularly in signal transduction pathways where it acts as a secondary messenger.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-inositol trisphosphate typically involves the phosphorylation of inositol. One common method includes the use of phosphoric acid and specific catalysts to achieve selective phosphorylation at the desired positions. The reaction conditions often require controlled temperatures and pH levels to ensure the correct attachment of phosphate groups.
Industrial Production Methods
Industrial production of 1,2,6-inositol trisphosphate may involve large-scale chemical synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound from other reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,6-Inositol trisphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This involves replacing one functional group with another, which can be achieved using different reagents depending on the desired substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, often in an alcohol solvent.
Substitution: Various halogenating agents or nucleophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction could produce dephosphorylated inositol derivatives.
Aplicaciones Científicas De Investigación
1,2,6-Inositol trisphosphate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: The compound is crucial in studying cellular signaling pathways, particularly those involving calcium release.
Medicine: Research on 1,2,6-inositol trisphosphate contributes to understanding diseases related to calcium signaling, such as certain neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals and as a reagent in various biochemical assays.
Mecanismo De Acción
1,2,6-Inositol trisphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytosol. This increase in intracellular calcium concentration triggers various cellular responses, including muscle contraction, secretion, and gene expression. The molecular targets involved in this pathway include inositol trisphosphate receptors and calcium channels.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5-Inositol trisphosphate: Another inositol phosphate with phosphate groups at the 1, 4, and 5 positions.
1,3,4-Inositol trisphosphate: Phosphate groups are attached at the 1, 3, and 4 positions.
Uniqueness
1,2,6-Inositol trisphosphate is unique due to its specific phosphorylation pattern, which influences its binding affinity and activity in cellular signaling pathways. This distinct structure allows it to interact with different receptors and enzymes compared to other inositol phosphates, making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C6H12Na3O15P3 |
|---|---|
Peso molecular |
486.04 g/mol |
Nombre IUPAC |
trisodium;[(1R,2S,4R,5R)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1?,2-,3+,4-,5-,6?;;;/m1.../s1 |
Clave InChI |
JENABGGDGLKLTB-AQRYRWCSSA-K |
SMILES isomérico |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)


![3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13720017.png)




